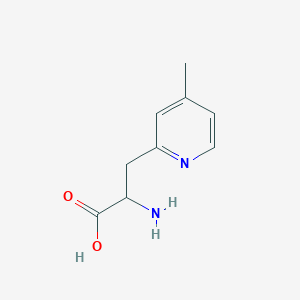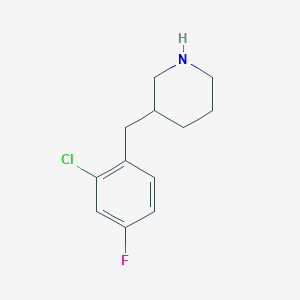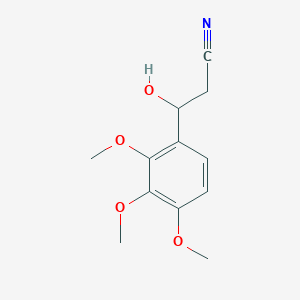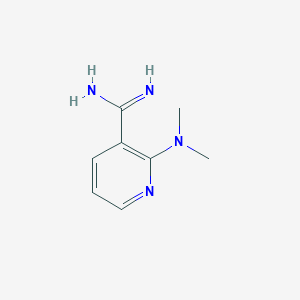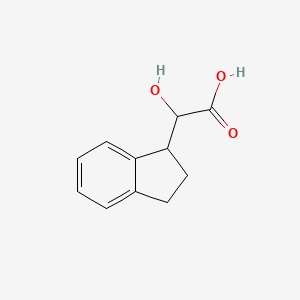
3-Bromo-2-ethenylthiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-ethenylthiophene is an organosulfur compound with the molecular formula C6H5BrS It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-ethenylthiophene typically involves the bromination of 2-ethenylthiophene. One common method is the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position of the thiophene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of thiol derivatives.
Substitution: The bromine atom in this compound can be substituted by various nucleophiles, including amines and thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amino-thiophenes, thioethers.
科学研究应用
3-Bromo-2-ethenylthiophene has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and conjugated polymers.
Biology: Research has explored its potential as a precursor for biologically active compounds with antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are investigated for their potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
作用机制
The mechanism of action of 3-Bromo-2-ethenylthiophene involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivative used.
相似化合物的比较
2-Bromo-3-ethenylthiophene: Similar in structure but with the bromine atom at the 2-position.
3-Bromo-2-methylthiophene: Contains a methyl group instead of an ethenyl group.
3-Bromo-2-nitrothiophene: Contains a nitro group instead of an ethenyl group.
Uniqueness: 3-Bromo-2-ethenylthiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of conjugated polymers and materials with specific optoelectronic properties.
属性
CAS 编号 |
141811-50-9 |
|---|---|
分子式 |
C6H5BrS |
分子量 |
189.07 g/mol |
IUPAC 名称 |
3-bromo-2-ethenylthiophene |
InChI |
InChI=1S/C6H5BrS/c1-2-6-5(7)3-4-8-6/h2-4H,1H2 |
InChI 键 |
DBKZARIYGFQWMM-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=C(C=CS1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





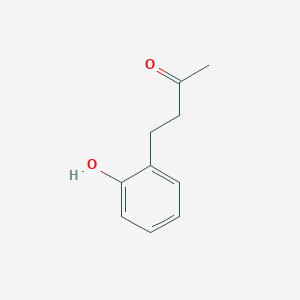
![4-[2-(1-Piperazinyl)ethyl]phenol](/img/structure/B15323139.png)
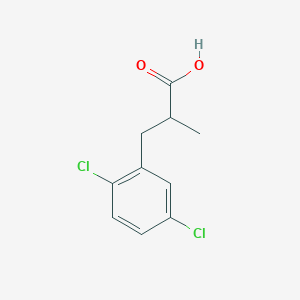
![{4,4-Difluorospiro[2.2]pentan-1-yl}methanesulfonylchloride](/img/structure/B15323155.png)
